molecular formula C13H8ClFN2O3 B4886377 4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide

4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide

Cat. No. B4886377
M. Wt: 294.66 g/mol
InChI Key: LFVDTQDEYCZBHG-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide” belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . The presence of chloro, fluoro, and nitro substituents suggests that this compound could have interesting chemical and physical properties, as well as potential biological activity .


Synthesis Analysis

While the specific synthesis process for “4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide” is not available, benzamides are typically synthesized through the reaction of benzoyl chloride with an appropriate amine . The presence of chloro, fluoro, and nitro substituents would likely require additional steps or modifications to this basic process .


Molecular Structure Analysis

The molecular structure of “4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide” would be influenced by the presence of the chloro, fluoro, and nitro substituents. These groups could affect the overall shape of the molecule, its electronic properties, and its interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions of “4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide” would be influenced by the presence of the chloro, fluoro, and nitro substituents. These groups could participate in various types of reactions, including nucleophilic substitution, electrophilic aromatic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide” would be influenced by the presence of the chloro, fluoro, and nitro substituents. These groups could affect properties such as solubility, melting point, boiling point, and stability .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Fluorinated molecules have garnered significant interest in medicinal chemistry. Researchers explore their potential as drug candidates due to their unique properties, such as altered lipophilicity, metabolic stability, and receptor binding affinity . In the case of CBMicro_018391, its trifluorinated benzamide structure could contribute to novel drug design. Further investigations might focus on its interactions with specific biological targets or pathways.

Crystallography and Structural Studies

CBMicro_018391 was synthesized using standard procedures, and its crystal structure was determined via single-crystal X-ray diffraction . Researchers can study its solid-state arrangement, intermolecular interactions, and molecular packing. Insights from crystallography aid in understanding the compound’s stability, reactivity, and potential applications.

Hydrogen Bonding Networks

The primary hydrogen bonds in CBMicro_018391 involve amide–amide interactions along the b-axis direction . Investigating these interactions provides valuable information about its supramolecular behavior. Researchers might explore how these hydrogen bonds influence solubility, dissolution rates, or other physicochemical properties.

Fluorine Chemistry

CBMicro_018391’s trifluorinated structure sets it apart from more common difluorinated or tetrafluorinated analogues . Researchers can delve into the effects of fluorine substitution on reactivity, stability, and biological activity. Comparative studies with related compounds could reveal trends and guide further exploration.

Materials Science

Fluorinated compounds often exhibit unique properties in materials science. CBMicro_018391’s trifluorinated benzamide scaffold could be incorporated into polymers, coatings, or functional materials. Researchers might investigate its compatibility with other components and its impact on material properties.

Hehir, N., & Gallagher, J. F. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1771. DOI: 10.3390/M1771

properties

IUPAC Name

4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O3/c14-9-6-5-8(7-12(9)17(19)20)13(18)16-11-4-2-1-3-10(11)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVDTQDEYCZBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-fluorophenyl)-3-nitrobenzamide

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-3-nitrobenzoyl chloride was reacted with 2-Fluoro-phenylamine to produce 4-Chloro-N-(2-fluoro-phenyl)-3-nitro-benzamide according to the procedure of Example 10A, which was treated sequentially using the procedures from Examples 22A and 22B to provide the title product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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